REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([NH:6][C:7]1[C:12]([C:13]([O:15]C)=O)=[CH:11][CH:10]=[CH:9][N:8]=1)(=[O:5])=[O:4].C[O-].[Na+].Cl>CO.O>[CH3:1][N:2]1[S:3](=[O:5])(=[O:4])[NH:6][C:7]2[N:8]=[CH:9][CH:10]=[CH:11][C:12]=2[C:13]1=[O:15] |f:1.2|
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Name
|
Methyl 2-(((methylamino)sulfonyl)amino)-3-pyridine carboxylate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)NC1=NC=CC=C1C(=O)OC
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperatures for a period of about four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the precipitate thus obtained
|
Type
|
WASH
|
Details
|
was washed with several portions of water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
As a result of such operations
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |